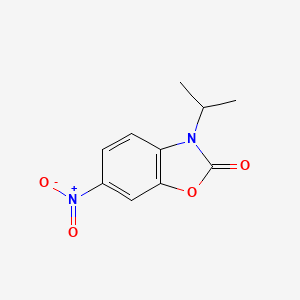

3-Isopropyl-6-nitro-1,3-benzoxazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3-propan-2-yl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJXQVJIUFVRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253155 | |

| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32418-08-9 | |

| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one (CAS 32418-08-9) in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 2(3H)-benzoxazolone heterocycle has emerged as a highly versatile, metabolically stable bioisostere for phenol and catechol moieties. Among its functionalized derivatives, 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one (CAS: 32418-08-9) stands out as a critical synthetic intermediate . This technical guide explores the structural rationale, biological relevance, and self-validating synthetic workflows associated with this privileged scaffold, providing drug development professionals with a comprehensive blueprint for its application in synthesizing analgesic, anti-inflammatory, and anticancer agents.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is highly intentional, combining thermodynamic stability with strategic functionalization points [1]:

-

The Benzoxazolone Core: Mimics the electronic charge distribution of pyrocatechol but offers superior metabolic resistance, preventing rapid in vivo degradation.

-

N-3 Isopropyl Substitution: The addition of the bulky, lipophilic isopropyl group at the nitrogen atom serves a dual purpose. First, it prevents unwanted hydrogen bonding at the N-H position, which can lead to off-target aggregation. Second, it significantly increases the molecule's partition coefficient (LogP), enhancing passive diffusion across lipid bilayers and the blood-brain barrier.

-

C-6 Nitro Group: Acting as a strongly electron-withdrawing moiety, the nitro group stabilizes the aromatic system. More importantly, it serves as a masked amine. Upon reduction, it provides a highly nucleophilic handle for the attachment of diverse pharmacophores.

Biological Relevance & Pharmacological Pathways

The 2(3H)-benzoxazolone template is widely recognized as a "privileged scaffold" due to its high hit rate across multiple therapeutic targets [2]. By utilizing 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one as a starting point, researchers can access two primary pharmacological pathways:

-

Analgesic and Anti-inflammatory Agents: Derivatization at the C-6 position (post-reduction) has yielded potent bivalent ligands and acyl derivatives capable of inhibiting inducible nitric oxide synthase (iNOS), nuclear factor kappa B (NF-κB), and cyclooxygenase (COX) pathways [3], [4].

-

Carbonic Anhydrase (CA) Inhibitors: The coupling of the reduced benzoxazolone core with chalcones or sulfonamides produces highly selective inhibitors of human CA I and CA II isoenzymes, which are critical targets in the treatment of glaucoma and various malignancies [5].

Workflow from CAS 32418-08-9 synthesis to pharmacological target inhibition.

Synthetic Methodologies and Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems , incorporating mechanistic causality and built-in quality control steps.

Protocol 1: Synthesis of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one via N-Alkylation

Objective: Regioselective N-alkylation of 6-nitro-2-benzoxazolinone.

-

Causality & Reagent Selection: The pKa of the benzoxazolone N-H is approximately 9. Anhydrous Potassium Carbonate (

) is utilized as a mild, heterogeneous base to quantitatively deprotonate the nitrogen without risking base-catalyzed hydrolysis of the lactam carbonyl. Dimethylformamide (DMF) is selected as the solvent; as a polar aprotic medium, it solvates the potassium cation but leaves the nitrogen anion "naked" and highly nucleophilic, forcefully driving the -

Step-by-Step Procedure:

-

Dissolve 10.0 mmol of 6-nitro-2-benzoxazolinone in 20 mL of anhydrous DMF under an inert argon atmosphere.

-

Add 15.0 mmol of finely powdered, anhydrous

and stir at room temperature for 30 minutes to ensure complete deprotonation. -

Dropwise, add 12.0 mmol of isopropyl bromide. Elevate the temperature to 60°C and stir for 4 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly polar starting material and the emergence of a faster-migrating, lipophilic product spot confirms successful N-alkylation.

-

Quench the reaction by pouring the mixture into 100 mL of ice-water. The sudden shift in polarity forces the hydrophobic product to precipitate.

-

Filter the crude solid, wash with cold distilled water to remove residual DMF and salts, and recrystallize from ethanol.

-

Protocol 2: Catalytic Hydrogenation to 6-Amino-3-isopropyl-1,3-benzoxazol-2-one

Objective: Reduction of the C-6 nitro group to an amine to create an active nucleophilic handle.

-

Causality & Reagent Selection: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl). Acidic conditions pose a severe risk of hydrolyzing the benzoxazolone ring. Pd/C under

gas provides a neutral, clean reduction environment. -

Step-by-Step Procedure:

-

Dissolve 5.0 mmol of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one in 30 mL of absolute ethanol in a high-pressure hydrogenation flask.

-

Add 0.05 mmol (catalytic amount) of 10% Pd/C.

-

Purge the vessel with nitrogen three times, followed by hydrogen gas. Pressurize to 30 psi of

and agitate at room temperature. -

Self-Validation (In-Process): The system is self-validating through stoichiometric hydrogen gas uptake. Once the theoretical volume of

is consumed (approx. 3 molar equivalents), the pressure drop ceases, preventing over-reduction. -

Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the filtrate under reduced pressure to yield the amine.

-

Self-Validation (Analytical): Confirm structure via

-NMR. The disappearance of downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H at ~5.0 ppm confirms the

-

Quantitative Data & Comparative Analysis

The derivatization of the benzoxazolone scaffold yields compounds with distinct pharmacological profiles. The following table summarizes the quantitative in vitro data for typical derivative classes synthesized downstream of the 3-isopropyl-6-nitro intermediate [3], [5].

| Compound Class | Target Enzyme/Pathway | Typical IC₅₀ / Kᵢ Range | Est. LogP | Primary Pharmacological Application |

| 6-Acyl-benzoxazolones | COX / PGE2 | 1.0 - 5.0 µM | 2.5 - 3.5 | Analgesic, Anti-inflammatory |

| 6-Chalcone-benzoxazolones | hCA I / hCA II | 10.8 - 70.5 µM | 3.0 - 4.5 | Anticancer, Antiglaucoma |

| Bivalent Benzoxazolones | iNOS / NF-κB | < 1.0 - 3.0 µM | 4.0 - 5.5 | Advanced Anti-inflammatory |

| 3-Isopropyl-6-amino-benzoxazolone | Synthetic Intermediate | N/A | 1.8 - 2.2 | API Precursor |

References

-

[3]Title: Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents | Source: PubMed/NIH | URL: [Link]

-

[4]Title: Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives | Source: PubMed/NIH | URL: [Link]

-

[2]Title: 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes | Source: Bentham Science | URL: [Link]

-

[5]Title: Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | Source: PubMed/NIH | URL: [Link]

-

[1]Title: Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone | Source: MDPI Molecules | URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one

Introduction: Contextualizing a Niche Benzoxazolone Derivative

The 1,3-benzoxazol-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of specific substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, lesser-documented derivative: 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one .

Chapter 1: Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its core physicochemical parameters. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Identity

-

IUPAC Name: 3-isopropyl-6-nitro-1,3-benzoxazol-2-one

-

Molecular Formula: C₁₀H₁₀N₂O₄

-

Molecular Weight: 222.19 g/mol

-

CAS Number: While a specific CAS number for this compound is not prominently indexed, related structures such as 6-nitro-1,3-benzoxazol-2(3H)-one (CAS 4694-91-1)[5][6] and 3-methyl-6-nitro-1,3-benzoxazol-2-one (CAS 101084-61-1)[7] are well-documented.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one. These values are extrapolated from data on the parent benzoxazolone scaffold and its nitro- and alkyl-substituted derivatives. The rationale for these predictions is detailed below the table.

| Property | Predicted Value | Rationale & Comparative Insights |

| Physical Form | Likely a yellow or off-white crystalline solid | The parent 2,3-Dihydro-1,3-benzoxazol-2-one is a slightly beige powder.[8] The presence of the nitro group typically imparts a yellowish color to organic compounds. |

| Melting Point | 110 - 130 °C | The melting point of the parent 6-nitro-1,3-benzoxazol-2(3H)-one is significantly higher (272-274 °C). The N-alkylation with a bulky isopropyl group is expected to disrupt crystal lattice packing, thereby lowering the melting point compared to the N-H analogue. For comparison, the parent 2(3H)-Benzoxazolone melts at 141-142 °C.[9] |

| Boiling Point | > 350 °C (with decomposition) | High boiling points are characteristic of this class of compounds due to their polarity and molecular weight.[8][9] Significant decomposition is expected before boiling under atmospheric pressure. |

| Aqueous Solubility | Very low | Benzoxazole derivatives, particularly those with nitro groups, exhibit low aqueous solubility.[10] The hydrophobic isopropyl group will further decrease water solubility compared to N-H or N-methyl analogues. |

| Organic Solvent Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate | Similar nitro-aromatic compounds are readily dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays.[10] |

| LogP (Octanol/Water) | ~2.1 - 2.6 | The parent 6-nitro-1,3-benzoxazol-2(3H)-one has a calculated XLogP3 of 1.0.[5] The addition of the isopropyl group (which has a LogP contribution of ~1.5) will significantly increase the lipophilicity. |

| pKa | ~8.5 - 9.5 | The N-H proton of the parent 2,3-Dihydro-1,3-benzoxazol-2-one has a pKa of approximately 9.3.[8] In the target molecule, this acidic proton is replaced by the isopropyl group, so the molecule itself is not expected to be significantly acidic or basic within a physiological pH range. The primary influence on electronic properties comes from the benzoxazolone ring system itself. |

Chapter 2: Spectroscopic and Chromatographic Characterization

Definitive structural elucidation relies on a combination of spectroscopic and chromatographic techniques. Based on the known spectra of related benzoxazolones, we can predict the key analytical signatures for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three protons on the nitro-substituted benzene ring will likely appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The strong electron-withdrawing effect of the nitro group will shift these protons downfield.

-

Isopropyl Methine (δ 4.5 - 5.5 ppm): A septet resulting from coupling to the six methyl protons. The connection to the nitrogen atom will cause a significant downfield shift.

-

Isopropyl Methyls (δ 1.4 - 1.6 ppm): A doublet, integrating to six protons, arising from coupling to the single methine proton.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure.

-

Carbonyl Carbon (δ ~153 ppm): The lactone carbonyl carbon is a key diagnostic peak.[1]

-

Aromatic Carbons (δ 110 - 150 ppm): Six distinct signals are expected, with the carbon bearing the nitro group being the most deshielded.

-

Isopropyl Carbons (δ ~45-50 ppm for methine, δ ~20 ppm for methyls): These signals will appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~1780 - 1760 | C=O Stretch (Lactone) | Strong, sharp |

| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch (Nitro) | Strong, sharp |

| ~1610 & ~1480 | C=C Aromatic Stretch | Medium to strong |

| ~1250 | C-O-C Asymmetric Stretch | Strong |

| ~2980 | C-H Aliphatic Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and exploring fragmentation patterns for structural verification.

-

Ionization Mode: Electrospray Ionization (ESI) is a suitable technique.

-

Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 223.20.

-

Predicted Fragmentation: A primary fragmentation pathway would likely involve the loss of propene (C₃H₆, 42 Da) from the isopropyl group via a McLafferty-type rearrangement, yielding a fragment corresponding to 6-nitro-1,3-benzoxazol-2(3H)-one at m/z 181.02. Further fragmentation would involve loss of NO₂ (46 Da) and CO (28 Da) from the benzoxazolone core.

Chapter 3: Synthesis and Analytical Workflows

While a specific published synthesis for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one is not available, a logical and robust synthetic strategy can be proposed based on established methodologies for related compounds.[11][12]

Proposed Synthetic Pathway

A two-step synthesis is the most plausible approach.

Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one. This intermediate is commercially available but can be synthesized by the cyclization of 2-amino-5-nitrophenol. A common method involves reaction with urea or phosgene derivatives.[11]

Step 2: N-isopropylation. The N-H of 6-nitro-1,3-benzoxazol-2(3H)-one can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile). Subsequent reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) via an Sₙ2 reaction yields the final product.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This standard protocol provides a reliable method for determining the solubility of poorly soluble compounds.

-

Preparation: Add an excess amount of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial to create a saturated solution.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the result against a standard curve of known concentrations.

General Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of the title compound.

Caption: Logical workflow for compound characterization.

Chapter 4: Biological Context and Safety Considerations

Potential Biological Activity

The benzoxazolone core is a versatile pharmacophore. Derivatives have been investigated for a range of activities:

-

Antimicrobial and Antifungal Activity: Many benzoxazolone derivatives show promise in combating microbial infections.[1][13]

-

Anticancer Properties: The scaffold has been incorporated into molecules designed as antiproliferative agents.[1]

-

Anti-Quorum Sensing: Certain derivatives can inhibit bacterial communication, a novel strategy to combat virulence without direct bactericidal action, potentially reducing the development of resistance.[4]

The introduction of a nitro group can sometimes enhance antimicrobial activity, while the isopropyl group increases lipophilicity, which may improve cell membrane permeability. Therefore, it is plausible that 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one could be a candidate for screening in antimicrobial or anticancer assays.

Safety and Handling

No specific toxicological data exists for this compound. However, based on related structures, the following precautions are prudent:

-

GHS Classification (Predicted): Likely to be classified as Harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319), similar to other nitro-aromatic compounds.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive, predictive overview of the physicochemical properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one. By synthesizing data from structurally related analogues, we have established a robust profile that includes molecular characteristics, expected spectroscopic signatures, a plausible synthetic route, and standardized analytical protocols. This document is intended to serve as a foundational resource for researchers, enabling them to design experiments, interpret data, and explore the potential of this molecule in drug discovery and materials science with a high degree of scientific confidence.

References

-

Sigma-Aldrich. 2-methyl-6-nitro-1,3-benzoxazole | 5683-43-2.

-

Krawiecka, M., et al. (2026). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 73(1), 245-253.

-

PubChem. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043.

-

Spirtovic-Halilovic, S., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 769-777.

-

Sigma-Aldrich. 5-Nitro-2,3-dihydro-1,3-benzoxazol-2-one.

-

PubChem. 2(3H)-benzoxazolone, 3-methyl-6-nitro- | C8H6N2O4.

-

Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl. Der Pharma Chemica, 8(1), 461-469.

-

Thermo Fisher Scientific. CAS RN | 2869-83-2.

-

ChemBK. 6-NITRO-1,3-BENZOXAZOLE.

-

Google Patents. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).

-

PubChem. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419.

-

BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

-

BenchChem. solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays.

-

ResearchGate. Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones.

-

The Good Scents Company. beta-sesquiphellandrene, 20307-83-9.

-

Royal Society of Chemistry. A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine.

-

NIST WebBook. 2(3H)-Benzoxazolone.

-

Chemical Synthesis Database. 6-methyl-2-phenyl-1,3-benzoxazole.

-

PubChem. 3-benzyl-6-(3-nitrobenzoyl)-1,3-benzothiazol-2-one.

-

Sigma-Aldrich. 2-(3-NITROPHENYL)-1,3-BENZOXAZOLE AldrichCPR.

-

Cheméo. Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2).

-

SpringerLink. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3- d ]Pyrimidines.

-

MDPI. A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr 3 -Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene.

-

ScienceDirect. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole.

-

ChemicalBook. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4).

-

ChemScene. 3-(6-Nitro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid.

-

US EPA. 2(3H)-Benzoxazolone, 6-nitro- - Substance Details - SRS.

-

PubMed. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents.

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 2(3H)-benzoxazolone, 3-methyl-6-nitro- | C8H6N2O4 | CID 641556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 12. esisresearch.org [esisresearch.org]

- 13. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3- d ]Pyrimidines - Vlasov - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

Structural Elucidation of Substituted Benzoxazolones: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Data

Executive Summary

The 2(3H)-benzoxazolone (benzoxazolin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics, including analgesics, anti-inflammatory agents, antibacterial compounds, and CNS-penetrant enzyme inhibitors[1][2]. Because the biological efficacy of these molecules is intrinsically linked to their electronic distribution and 3D conformation, precise structural characterization is paramount.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of substituted benzoxazolones, establish a self-validating experimental protocol for data acquisition, and provide authoritative reference data to streamline your drug development workflows.

Structural Overview and Nomenclature

To accurately assign NMR signals, one must first understand the numbering system and electronic nature of the benzoxazolone ring. The core structure is a bicyclic system comprising a benzene ring fused to an oxazolone ring.

-

Position 1: Oxygen atom (electronegative, inductively withdrawing but resonance donating).

-

Position 2: Carbonyl carbon (highly deshielded,

hybridized). -

Position 3: Nitrogen atom (secondary amine in the parent compound, often alkylated or acylated in derivatives).

-

Positions 3a & 7a: Bridgehead quaternary carbons.

-

Positions 4, 5, 6, 7: Aromatic carbons available for substitution (C-5 and C-6 are the most common sites for halogenation or acylation to enhance biological activity)[3][4].

The interplay between the electron-donating nitrogen/oxygen atoms and the electron-withdrawing carbonyl group creates a unique push-pull electronic system that profoundly impacts both ¹H and ¹³C NMR chemical shifts.

Self-Validating Experimental Protocol for NMR Acquisition

High-fidelity NMR data requires a rigorous, self-validating workflow. The following step-by-step methodology ensures that the acquired spectra are free from artifacts and accurately reflect the molecular structure.

Step 1: Purity Verification (The Pre-Requisite)

-

Action: Prior to NMR analysis, verify compound purity via Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: Benzoxazolone syntheses often yield regioisomers (e.g., C-5 vs. C-6 substitution) or unreacted starting materials[5]. Impurities in the aromatic region (7.0–8.0 ppm) will severely convolute multiplet analysis and coupling constant (

) calculations.

Step 2: Solvent Selection and Sample Preparation

-

Action: Dissolve 10–15 mg (for ¹H) or 30–50 mg (for ¹³C) of the compound in 0.6 mL of deuterated solvent. Use DMSO-

for N-unsubstituted benzoxazolones and CDCl₃ for highly lipophilic N-substituted derivatives[1][6]. -

Causality: N-unsubstituted benzoxazolones form strong intermolecular hydrogen bonds, rendering them poorly soluble in CDCl₃. DMSO-

disrupts these bonds, ensuring sharp, well-resolved signals. Tetramethylsilane (TMS) must be included as an internal reference (

Step 3: Spectrometer Tuning and Locking

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field until the lock level is stable and the TMS linewidth is < 1 Hz.

-

Causality: Proper shimming ensures magnetic field homogeneity, which is critical for resolving the fine ortho (

Hz) and meta (

Step 4: ¹H NMR Acquisition

-

Action: Acquire 16–64 scans with a relaxation delay (

) of 1–2 seconds. -

Causality: A 1-2 second delay is sufficient for proton relaxation, ensuring accurate integration values which are necessary to confirm the number of aromatic protons relative to substituent protons (e.g., N-CH₃)[6].

Step 5: ¹³C NMR Acquisition (Critical Step)

-

Action: Acquire 512–1024 scans using broadband proton decoupling. Set the relaxation delay (

) to at least 2–3 seconds. -

Causality: The benzoxazolone core contains three quaternary carbons (C-2, C-3a, C-7a). Lacking attached protons, these carbons undergo inefficient dipole-dipole relaxation, resulting in exceptionally long

relaxation times. A short

Step 6: Data Processing

-

Action: Apply an exponential window function (line broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform manual phase correction and baseline polynomial fitting.

Workflow Visualization

Workflow for the synthesis, preparation, and NMR validation of benzoxazolone derivatives.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a benzoxazolone is defined by its aromatic region and the presence or absence of the highly deshielded N-H proton.

Mechanistic Insights into Chemical Shifts

-

The N-H Proton: In DMSO-

, the N-H proton of an unsubstituted benzoxazolone appears as a broad singlet far downfield, typically between 11.5 and 12.3 ppm [1]. This extreme deshielding is caused by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the aromatic ring. -

Aromatic Protons (H-4 to H-7): These protons typically resonate between 6.9 and 7.6 ppm . Substitution at C-5 or C-6 with electron-withdrawing groups (e.g., halogens, acyl groups) will inductively pull electron density from the ring, shifting the remaining ortho and para protons further downfield[3][6].

-

N-Substitution: Alkylation at the nitrogen atom (e.g., N-methyl or N-benzoylmethyl) replaces the broad N-H signal with sharp aliphatic signals. An N-CH₃ group typically appears around 3.3–3.5 ppm , while an N-CH₂-Ar group is pushed to 4.0–5.1 ppm due to the combined deshielding of the nitrogen and the adjacent aromatic system[6].

Table 1: Representative ¹H NMR Data for Substituted Benzoxazolones

| Proton Assignment | Chemical Shift ( | Multiplicity | Causality / Structural Context |

| N-H (Position 3) | 11.5 – 12.3 | Singlet (broad) | Highly deshielded by adjacent C=O; exchanges with D₂O[1]. |

| H-4 (Aromatic) | 7.0 – 7.3 | Doublet / Multiplet | Ortho-coupling ( |

| H-5, H-6 (Aromatic) | 7.1 – 7.5 | Multiplet / dd | Highly dependent on substitution; sites of electrophilic attack. |

| H-7 (Aromatic) | 7.2 – 7.6 | Doublet / Multiplet | Ortho-coupling; affected by resonance from the adjacent oxygen. |

| N-CH₃ (Substituted) | 3.3 – 3.5 | Singlet | Deshielded by the nitrogen atom and carbonyl group[6]. |

| N-CH₂-C=O (Substituted) | 4.0 – 5.1 | Singlet | Strongly deshielded by N-atom and adjacent carbonyl/aromatic system[6]. |

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a direct map of the benzoxazolone skeleton. The most diagnostic signal is the C-2 carbonyl carbon.

Mechanistic Insights into Chemical Shifts

-

The Carbonyl Carbon (C-2): Unlike a standard ketone (~200 ppm), the C-2 carbon of a benzoxazolone is part of a cyclic carbamate (urethane) system. The adjacent oxygen and nitrogen atoms donate electron density into the carbonyl

-system via resonance, shielding the carbon and shifting it upfield to 153.5–155.0 ppm [1]. -

Bridgehead Carbons (C-3a, C-7a): C-7a is directly attached to the electronegative oxygen, pushing it downfield to ~142.0–144.0 ppm . C-3a is attached to nitrogen, which is less electronegative than oxygen, placing it slightly more upfield at ~130.0–132.0 ppm [1].

-

Substituent Effects: Adding an acyl group at C-6 introduces a new ketone carbonyl signal near 190–195 ppm , easily distinguishable from the core C-2 lactam carbonyl[6].

Table 2: Representative ¹³C NMR Data for Substituted Benzoxazolones

| Carbon Assignment | Chemical Shift ( | Causality / Structural Context |

| C-2 (Carbonyl) | 153.5 – 155.0 | Cyclic carbamate resonance; shielded relative to standard ketones[1]. |

| C-7a (Ar-O) | 142.0 – 144.0 | Quaternary carbon; deshielded by the highly electronegative oxygen atom. |

| C-3a (Ar-N) | 130.0 – 132.0 | Quaternary carbon; deshielded by nitrogen, but less than C-7a. |

| C-4, C-5, C-6, C-7 | 109.0 – 128.0 | Aromatic region; specific shifts dictate the regiochemistry of substitutions. |

| N-CH₃ | 28.0 – 32.0 | Aliphatic carbon attached to nitrogen[1]. |

Structure-Activity Relationship (SAR) & Drug Development

NMR data is not merely for structural confirmation; it is a predictive tool for biological activity. The chemical shifts in the aromatic region directly correlate with the electron density of the benzoxazolone ring, which in turn dictates how the molecule interacts with biological targets.

For instance, in the development of Acid Ceramidase Inhibitors for CNS disorders, researchers found that substituting the C-6 position with carboxamides significantly altered the electronic landscape of the ring, a change clearly visible in the downfield shifting of H-5 and H-7 in the ¹H NMR spectrum[2][4]. This electron withdrawal strengthened the hydrogen-bonding capacity of the N-H group, improving target binding affinity.

Similarly, in the design of antibacterial and anti-inflammatory agents , N-substitution with piperazine or benzoylmethyl groups (confirmed by the disappearance of the 11.5 ppm N-H peak and the appearance of the ~5.1 ppm CH₂ peak) increases lipophilicity, allowing the drug to better penetrate bacterial cell walls or cellular membranes[1][6].

References

-

Šiugždaitė, J., et al. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Applied Sciences 14, no. 11 (2024): 4783. 1

-

Gökhan-Kelekçi, N., et al. "Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities." Journal of Enzyme Inhibition and Medicinal Chemistry (2008). 6

-

Realini, N., et al. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry (2020). 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]

- 4. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Solubility Profile and Formulation Strategies for 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one

An Application Whitepaper for Drug Development Professionals

Executive Summary

In preclinical drug development, the physicochemical profiling of synthetic intermediates and active pharmacophores is a critical gateway to successful assay design. 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one (INBO) (CAS: 32418-08-9) is a highly substituted benzoxazolone derivative utilized as a building block in the synthesis of antimicrobial and anti-leishmanial agents.

While the parent compound, 2(3H)-benzoxazolone, exhibits moderate aqueous solubility (>20.3 µg/mL at pH 7.4) and a relatively low LogP of 1.16[1], the dual substitution of an isopropyl group and a nitro group on the INBO scaffold drastically alters its solvation dynamics. This whitepaper provides a comprehensive, causality-driven guide to understanding, measuring, and manipulating the solubility profile of INBO for in vitro and in vivo applications.

Physicochemical Profiling & Structural Causality

As Application Scientists, we must look beyond empirical data and understand the mechanistic causality of a compound's behavior. The insolubility of INBO in aqueous media is not random; it is a direct consequence of its molecular architecture:

-

Abolition of Hydrogen Bond Donors: The parent 1,3-benzoxazol-2(3H)-one possesses an active N-H bond, which acts as a primary hydrogen bond donor to water molecules[1]. In INBO, the N-3 position is alkylated with an isopropyl group. This steric shielding and loss of the H-bond donor severely restricts aqueous solvation.

-

Lipophilic Bulk: The addition of the isopropyl moiety increases the lipophilic surface area, driving the predicted LogP from 1.16 up to approximately 3.2 – 3.5.

-

Crystal Lattice Energy: The strongly electron-withdrawing 6-nitro group increases the molecular dipole moment. While this adds polarity, it also facilitates tight intermolecular stacking in the solid state. The high energy required to break this crystal lattice further diminishes the thermodynamic drive for aqueous dissolution.

Consequently, INBO is practically insoluble in water but exhibits excellent solubility in aprotic organic solvents (DMSO, DMF) and moderate solubility in lipophilic vehicles.

Experimental Workflow: Thermodynamic Solubility Determination

To accurately profile INBO, kinetic solubility (often skewed by supersaturation) is insufficient. The Thermodynamic Shake-Flask Method is the gold standard, designed as a self-validating system to ensure true equilibrium is reached.

Step-by-Step Methodology

-

Solid Dispensation: Weigh 5.0 mg of INBO powder into a 2.0 mL amber glass HPLC vial.

-

Causality: Amber glass is mandatory to prevent potential UV-induced degradation of the nitro-aromatic system during prolonged incubation.

-

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent system.

-

Thermal Agitation: Incubate the suspension at 37°C on an orbital shaker at 300 RPM for 24 hours.

-

Causality: A 24-hour window ensures the transition from kinetic dissolution to a true thermodynamic equilibrium, allowing any supersaturated micro-crystals to precipitate out of the solution.

-

-

Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37°C.

-

Causality: High-speed centrifugation is critical. It pellets sub-micron colloidal particles that would otherwise cause light scattering and falsely elevate downstream UV-Vis or HPLC concentration readings.

-

-

Quantification: Carefully aspirate 100 µL of the clear supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV at the compound's

.

Fig 1: Thermodynamic shake-flask workflow for accurate equilibrium solubility determination.

Quantitative Solubility Profile

Based on the physicochemical properties of the benzoxazolone class and the specific functional groups of INBO, the following table summarizes the expected solubility ranges across standard pharmaceutical solvent systems.

| Solvent System | Dielectric Constant ( | Predicted Solubility Range | Primary Solubilization Mechanism |

| Water / PBS (pH 7.4) | 80.1 | < 0.05 mg/mL | None (Highly Lipophilic) |

| 100% DMSO | 46.7 | > 25.0 mg/mL | Dipole-Dipole & Hydrophobic Solvation |

| 100% PEG-400 | 12.4 | 10.0 - 15.0 mg/mL | Co-solvency (Dielectric lowering) |

| 20% SBE-β-CD (Aqueous) | ~ 70.0 | 2.0 - 5.0 mg/mL | Hydrophobic Cavity Complexation |

| Lipid (Corn Oil) | ~ 3.0 | > 5.0 mg/mL | Lipophilic Solvation |

Solubilization Strategies & Formulation Protocols

When advancing INBO into biological assays, the native aqueous insolubility must be bypassed. Standard protocols for benzoxazolone derivatives dictate the use of multi-component co-solvent systems to achieve working concentrations of

Protocol: In Vivo Co-Solvent Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

This protocol is engineered to prevent precipitation upon introduction to aqueous biological environments[2].

-

Primary Dissolution: Dissolve the required mass of INBO in 10% (v/v) DMSO until the solution is completely clear.

-

Causality: DMSO acts as the primary disruptor of the strong crystal lattice energy inherent to the nitro-aromatic core.

-

-

Bridging Solvent: Add 40% (v/v) PEG300 and vortex vigorously.

-

Causality: PEG300 acts as a bridging co-solvent, lowering the dielectric constant of the final mixture to prevent immediate precipitation when the aqueous phase is introduced.

-

-

Micellar Encapsulation: Add 5% (v/v) Tween-80 and sonicate the mixture for 5 minutes.

-

Causality: Tween-80 provides micellar encapsulation, specifically shielding the hydrophobic isopropyl moiety from the bulk water phase.

-

-

Aqueous Dilution: Slowly add 45% (v/v) Saline dropwise while continuously vortexing.

-

Causality: Dropwise addition prevents localized supersaturation and nucleation, ensuring the compound remains in a stable, clear micro-emulsion.

-

Fig 2: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

References

-

3-Isopropyl-6-nitro-1,3-benzoxazol-2-one | 32418-08-9 . Sigma-Aldrich.

-

2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 . PubChem. 1

-

2-Benzoxazolinone (2-Benzoxazolone) | Parasite Inhibitor . MedChemExpress. 2

Sources

From Serendipity to Scaffold: A Technical Chronicle of Benzoxazole Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the benzoxazole core, from its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, is a compelling narrative of chemical ingenuity and therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of benzoxazole compounds. It delves into the mechanistic underpinnings of their formation, showcases their presence in nature, and elucidates their impact on modern drug discovery through a detailed examination of their diverse pharmacological activities and the signaling pathways they modulate.

A Historical Perspective: The Dawn of Benzoxazole Chemistry

The story of benzoxazoles is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century.[1][2] The pioneering work of German chemist Arthur Ladenburg in the 1870s on related heterocyclic systems, such as benzimidazoles, laid the crucial groundwork for the subsequent exploration of the benzoxazole framework.[1]

A landmark moment in the history of benzoxazole chemistry occurred in 1876 , when Arthur Ladenburg is credited with the first synthesis of a benzoxazole derivative, 2-methylbenzoxazole .[3] This seminal achievement was accomplished through the condensation of o-aminophenol with acetic anhydride, a reaction that remains a fundamental illustration of benzoxazole ring formation.[3]

This early work paved the way for the development of more general and widely applicable synthetic methodologies, most notably the Phillips-Ladenburg condensation . This classical approach, which involves the reaction of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent, became a cornerstone of benzoxazole synthesis.[1][4] Early procedures often required harsh conditions, such as high temperatures and the use of reagents like polyphosphoric acid (PPA), to drive the cyclodehydration.[1][4]

The initial interest in these compounds was likely fueled by the burgeoning dye industry, owing to their inherent fluorescent properties.[1] However, as the 20th century progressed, the focus shifted towards unraveling their biological potential, a move that would ultimately solidify the importance of the benzoxazole scaffold in medicinal chemistry.

The Evolution of Synthesis: From Brute Force to Finesse

The synthesis of benzoxazole derivatives has undergone a significant evolution, moving from the high-temperature, often low-yielding classical methods to a diverse array of modern, more efficient, and environmentally benign strategies.

Classical Methodologies: The Foundation

The Phillips-Ladenburg condensation remains a foundational method for the synthesis of 2-substituted benzoxazoles. The use of polyphosphoric acid (PPA) as both a solvent and a dehydrating agent became a common practice for this reaction.[4][5]

A mechanistic study of the PPA-mediated reaction between benzoic acid and o-aminophenol revealed that benzoic acid first reacts with PPA to form a mixed benzoic-phosphoric anhydride.[1][6][7] This activated species then reacts with the amino group of o-aminophenol to form 2-aminophenyl benzoate, which undergoes a rapid acyl migration to yield 2-hydroxybenzanilide. The final step is an acid-catalyzed ring closure of 2-hydroxybenzanilide to furnish the 2-phenylbenzoxazole.[1][6][7]

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via Phillips-Ladenburg Condensation [4]

-

Reactants: o-Aminophenol (1.0 eq), Benzoic acid (1.1 eq)

-

Reagent: Polyphosphoric acid (PPA) (10-20 times the weight of reactants)

-

Procedure:

-

A mixture of o-aminophenol and benzoic acid is added to polyphosphoric acid.

-

The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.

-

The hot mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove unreacted benzoic acid.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylbenzoxazole.

-

Modern Synthetic Approaches: Efficiency and Diversity

Contemporary synthetic chemistry has introduced a plethora of milder and more versatile methods for constructing the benzoxazole ring. These modern techniques often employ catalysts to achieve high yields under less stringent reaction conditions, with greater functional group tolerance.[8][9]

Table 1: Comparative Analysis of Selected Benzoxazole Synthesis Methods

| Method | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phillips-Ladenburg Condensation | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 180-220 | 2-4 | 85-95[4] |

| Condensation with Acetic Anhydride | o-Aminophenol, Acetic Anhydride | None | None (reflux) | Reflux | 2-3 | >80-90[3] |

| Reaction with Acyl Chlorides | o-Aminophenol, Acyl Chloride | Cs2CO3, CuI, 1,10-phenanthroline | Microwave | - | - | -[10] |

| Oxidative Cyclization | o-Aminophenol, Aldehyde | Lead tetraacetate or Manganese(III) acetate | Ethanol or DMSO | Reflux or 140 | - | -[11] |

| Catalytic Condensation | o-Aminophenol, Aldehyde | Samarium triflate | Aqueous medium | Mild | - | -[8] |

| Tf2O-Promoted Activation | Tertiary Amide, o-Aminophenol | Triflic anhydride (Tf2O), 2-Fluoropyridine | - | - | - | Moderate to excellent[9] |

Experimental Protocol: Synthesis of 2-Methylbenzoxazole (Representative Modern Procedure) [3]

-

Reactants: o-Aminophenol (1 eq.), Acetic anhydride (1.1 eq.)

-

Procedure:

-

A mixture of o-aminophenol and acetic anhydride is heated at reflux for 2-3 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-methylbenzoxazole.

-

Nature's Benzoxazoles: A Source of Bioactive Compounds

The benzoxazole scaffold is not merely a synthetic curiosity but is also found in a variety of naturally occurring compounds with potent biological activities. The discovery of these natural products has often been a catalyst for further research into the therapeutic potential of this heterocyclic system.

One of the most notable naturally occurring benzoxazoles is Calcimycin (A23187) , an ionophorous antibiotic isolated from the bacterium Streptomyces chartreusensis.[12][13][14] Calcimycin is a potent and selective calcium ionophore, and it also binds to other divalent cations like magnesium.[12][15] Its ability to transport these ions across biological membranes has made it an invaluable tool in biochemical research for studying the role of divalent cations in cellular processes.[13]

Another important class of naturally occurring benzoxazoles are the Boxazomycins . Boxazomycin A and B are antibiotics produced by an actinomycete strain and exhibit activity against aerobic Gram-positive bacteria and anaerobic microorganisms.[16]

The discovery of these and other natural products, such as the closoxazoles from the myxobacterium Pyxidicoccus fallax, continues to highlight the importance of the benzoxazole motif in the biosynthesis of bioactive secondary metabolites.[17]

The Pharmacological Significance of Benzoxazoles: A Privileged Scaffold in Drug Discovery

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[3] This has led to the development of a vast number of synthetic benzoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[10][11]

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of research for benzoxazole compounds is their potential as anticancer agents.[18] Many benzoxazole derivatives exert their antitumor effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition: One of the most prominent mechanisms of action for anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[19][20] VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[19] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its downstream signaling cascade, thereby preventing tumor-induced angiogenesis.[19][21]

VEGFR-2 signaling pathway and its inhibition by benzoxazole compounds.

Other Kinase Inhibition: Beyond VEGFR-2, benzoxazole derivatives have been shown to inhibit other protein kinases implicated in cancer, such as p38α mitogen-activated protein kinase (MAPK) and c-Met.[21][22][23] This multi-targeted approach can be advantageous in overcoming drug resistance and improving therapeutic efficacy.

Anti-inflammatory Activity: COX-2 Inhibition

Benzoxazole derivatives have also emerged as potent anti-inflammatory agents.[2][24] Their mechanism of action often involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[25][26] Unlike non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1, which is involved in maintaining the integrity of the stomach lining, selective COX-2 inhibitors can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.[2]

Mechanism of COX-2 inhibition by benzoxazole derivatives.

Benzoxazoles in the Clinic: From Bench to Bedside

The therapeutic potential of the benzoxazole scaffold is underscored by the number of drugs containing this core that have reached the market. These approved drugs span a range of therapeutic areas, demonstrating the versatility of this heterocyclic system.

Table 2: Selected FDA-Approved Drugs Containing a Benzoxazole Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Flunoxaprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Benoxaprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Chlorzoxazone | Muscle Relaxant | Acts on the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm. |

| Tafamidis | Transthyretin Amyloidosis | Stabilizes the tetrameric structure of transthyretin, slowing the progression of amyloidosis. |

| Boxazomycin B | Antibacterial | Antibiotic with activity against Gram-positive bacteria.[16] |

| Calcimycin (A23187) | Research Tool/Antibiotic | Divalent cation ionophore.[12] |

Conclusion

The history of benzoxazole compounds is a testament to the enduring power of chemical synthesis and the continuous search for novel therapeutic agents. From Ladenburg's initial synthesis to the development of sophisticated, modern synthetic methodologies, our ability to construct and modify this privileged scaffold has expanded dramatically. The discovery of naturally occurring benzoxazoles has provided both inspiration and validation for the pursuit of their synthetic counterparts. Today, with a deep understanding of their mechanisms of action and their proven success in the clinic, benzoxazole derivatives continue to be a focal point of research and development efforts, promising a future of new and improved therapies for a wide range of diseases.

References

- (No source provided)

- The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development - Benchchem. (URL not available)

- Mechanism of Polyphosphoric Acid and Phosphorus PentoxiderMethanesulfonic Acid as Synthetic Reagents for Benzoxazole Form

- An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds - Benchchem. (URL not available)

- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form

- An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds - Benchchem. (URL not available)

- Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy | Scilit. (URL not available)

- In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed. (2020-01-15)

- Calcimycin-cancer research-TOKU-E. (URL not available)

- Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed. (2025-11-18)

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025-12-09)

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019-04-01)

- Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives - Nanotechnology Perceptions. (2018-02-15)

- Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (URL not available)

- Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived

- Design of new VEGFR-2 inhibitors.

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC. (URL not available)

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023-08-11)

- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. (URL not available)

- Synthesis of biologically active benzoxazole derivatives using PPA - ResearchG

- Discovery and In Vitro Reconstitution of Closoxazole Biosynthesis from Pyxidicoccus fallax. (URL not available)

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28)

- Representative VEGFR‐2 inhibitors currently approved.

- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives | Request PDF - ResearchG

- Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - Bentham Science Publishers. (2022-02-15)

- Benzoxazole synthesis - Organic Chemistry Portal. (URL not available)

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (URL not available)

- US4690926A - Boxazomycin A and B, new antibiotics containing benzoxazole nucleus - Google P

- Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018-09-30)

- The preparation of benzoxazoles. (a: PPA, 140–150 °C, 6–8 h; b: W-2...

- (PDF)

- a, Chemical structures of known calcimycin antibiotics (a) A23187 or...

- Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar. (URL not available)

- 1253-1261 Research Article Synthesis of some benzoxazole deriv

- Calcimycin - MeSH - NCBI - NIH. (URL not available)

- Calcimycin (A-23187) | Cation Ionophore - MedchemExpress.com. (URL not available)

- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PubMed. (2025-06-17)

- What is Calcimycin used for?

- Antibiotic Discovery: Where Have We Come from, Where Do We Go? - PMC. (2019-04-24)

- Natural products, including a new caboxamycin, from Streptomyces and other Actinobacteria isolated in Spain from storm clouds transported by Northern winds of Arctic origin - Frontiers. (URL not available)

Sources

- 1. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]

- 2. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpsonline.com [wjpsonline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. toku-e.com [toku-e.com]

- 13. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 14. What is Calcimycin used for? [synapse.patsnap.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. US4690926A - Boxazomycin A and B, new antibiotics containing benzoxazole nucleus - Google Patents [patents.google.com]

- 17. Discovery and In Vitro Reconstitution of Closoxazole Biosynthesis from Pyxidicoccus fallax - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy | Scilit [scilit.com]

- 23. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. nano-ntp.com [nano-ntp.com]

- 26. semanticscholar.org [semanticscholar.org]

Theoretical Stereochemistry of 1,3-Benzoxazol-2-ylidenes: An Advanced Technical Guide

Part 1: The Asymmetric Steric Paradigm

Introduction: The "One-Winged" Carbene

In the landscape of N-heterocyclic carbenes (NHCs), 1,3-benzoxazol-2-ylidenes (BOy) occupy a unique theoretical niche. Unlike the ubiquitous imidazol-2-ylidenes (e.g., IMes, IPr) which possess

They possess a single "wingtip" on the nitrogen atom, while the oxygen atom remains unsubstituted. This creates a "Steric Cliff" : one side of the metal coordination sphere is shielded by the N-substituent, while the Oxygen side remains exposed. This fundamental asymmetry dictates their theoretical stereochemistry, influencing everything from the Wanzlick equilibrium to catalytic selectivity.

The Oxygen Penalty: Electronic Instability

Before addressing stereochemistry, one must understand the electronic constraints that govern the BOy scaffold. The high electronegativity of the oxygen atom destabilizes the carbene center via two mechanisms:

-

Inductive Withdrawal (-I): Oxygen pulls electron density from the carbene carbon (

), raising the energy of the LUMO and increasing electrophilicity. -

Reduced

-Donation (+M): While oxygen has lone pairs, its effective overlap with the empty

Key Theoretical Parameter:

-

Singlet-Triplet Gap (

): For BOy,

Part 2: Stereochemical Parameters & Quantification

The Asymmetric Buried Volume (% )

The standard Percent Buried Volume (%

-

Global %

: Often lower (20-30%) than bulky imidazolylidenes (30-50%) due to the "missing" substituent on oxygen. -

Quadrant Analysis: This is the critical metric for BOy.

-

Quadrants 1 & 2 (N-side): High steric occupancy, tunable via N-substituent (Mes, Dipp, Adamantyl).

-

Quadrants 3 & 4 (O-side): Near-zero steric occupancy.

-

This asymmetry is advantageous for catalytic cycles requiring a distinct "open" face for substrate approach (e.g., bulky oxidative addition) while maintaining "closed" quadrants to enforce reductive elimination.

Conformational Dynamics of the N-Wingtip

The stereochemistry is dynamic. The rotation of the N-substituent is the primary stereochemical variable.

-

N-Aryl Rotational Barrier: For N-Mesityl or N-Dipp derivatives, the rotation about the

bond is restricted. Theoretical transitions states (TS) for this rotation often exceed 10-15 kcal/mol, leading to atropisomerism in metal complexes. -

The "Tilt" Angle: Upon coordination to a metal, the benzoxazole plane often tilts away from the ideal 90° orientation relative to the coordination plane to relieve steric clash between the N-substituent and the metal's cis-ligands.

Part 3: Experimental & Computational Protocols

Protocol: Calculating Asymmetric Steric Maps

To accurately model the stereochemical impact of a BOy ligand, a standard DFT optimization followed by steric mapping is required.

Step-by-Step Methodology:

-

Geometry Optimization:

-

Software: Gaussian 16 / ORCA.

-

Functional/Basis: B3LYP-D3(BJ)/def2-TZVP (Gas phase or PCM solvent model).

-

Target: Optimize the free carbene or the

complex. The Gold(I) complex is the standard reference for steric mapping.

-

-

Topographic Steric Mapping:

-

Tool: SambVca 2.1 Web Server.

-

Input: .xyz file of the optimized complex.

-

Settings:

-

Sphere Radius: 3.5 Å.

-

Bond Radii: Scaled Bondi.

-

Mesh spacing: 0.10 Å.

-

Crucial Step: Align the

-axis along the

-

-

-

Data Extraction:

-

Extract %

for individual quadrants (Q1-Q4) to quantify the N-vs-O asymmetry.

-

Protocol: Assessing Dimerization (Wanzlick Equilibrium)

Due to the "Oxygen Penalty," BOy species dimerize readily. Validating the monomeric stability is essential.

-

Transition State Search (QST3 or NEB):

-

Reactants: Two monomeric BOy units.

-

Product: The olefin dimer (enetetramine derivative).

-

TS Guess: A head-to-head approach (favored by dipole alignment) or head-to-tail.

-

-

Free Energy Calculation:

-

Calculate

. If

-

Part 4: Visualization of Theoretical Concepts

Diagram: The Stereochemical Workflow

This diagram illustrates the logical flow from electronic structure theory to the evaluation of steric parameters.

Caption: Workflow for deriving quantitative stereochemical parameters from ab initio calculations.

Diagram: The Wanzlick Dimerization Pathway

Benzoxazol-2-ylidenes are prone to dimerization. This pathway visualizes the barrier.

Caption: The Wanzlick equilibrium favors dimerization in BOy species due to the low singlet stability.

Part 5: Data Summary & Comparison

Table 1: Theoretical Comparison of NHC Scaffolds

| Parameter | 1,3-Benzoxazol-2-ylidene | 1,3-Benzothiazol-2-ylidene | Imidazol-2-ylidene (IPr) |

| Heteroatoms | N, O | N, S | N, N |

| Symmetry | |||

| ~45 (Low) | ~60 (Medium) | ~80 (High) | |

| Electronic Character | Strong Nucleophile / Mod. Electrophile | Strong Nucleophile | Strong Donor |

| Steric Profile | Hemispherical (One Wingtip) | Hemispherical (One Wingtip) | Spherical (Two Wingtips) |

| Stability | Low (Dimerizes rapidly) | Moderate | High (Isolable) |

Key Takeaway for Drug Development

In medicinal organometallic chemistry (e.g., Gold(I) anticancer drugs), the asymmetry of benzoxazol-2-ylidenes allows for the fine-tuning of lipophilicity and target interaction. The "open" oxygen side can facilitate interactions with biological nucleophiles (like selenocysteine in thioredoxin reductase) while the N-substituent protects the metal center from non-specific thiol exchange.

References

-

A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes. Source: Anais da Academia Brasileira de Ciências, 2024.[1][2] URL:[Link]

-

Substituent effects on singlet-triplet gaps and mechanisms of 1,2-rearrangements of 1,3-oxazol-2-ylidenes. Source: Journal of Organic Chemistry (PubMed), 2008. URL:[Link]

-

Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Source: Chemical Communications, 2010. URL:[Link]

-

Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Source: ResearchGate (Journal of Physical Organic Chemistry). URL:[Link]

Sources

An In-depth Technical Guide to Potential Bioisosteres of 2(3H)-Benzoxazolone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(3H)-benzoxazolone core is a well-recognized "privileged scaffold" in medicinal chemistry, attributed to its versatile biological activities and favorable physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the bioisosteric replacement strategies for the 2(3H)-benzoxazolone scaffold. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to rationally design and synthesize novel analogs with modulated pharmacological profiles. This document will delve into the core principles of bioisosterism, detail prominent bioisosteric replacements for the benzoxazolone ring system, and provide exemplary synthetic protocols and characterization data.

The 2(3H)-Benzoxazolone Scaffold: A Privileged Core in Drug Discovery

The 2(3H)-benzoxazolone (BOA) moiety is a bicyclic heterocyclic system comprising a benzene ring fused to an oxazolone ring.[2] Its significance in drug design stems from a unique combination of features:

-

Physicochemical Properties: The BOA nucleus possesses a discrete physicochemical profile with both lipophilic (benzene ring) and hydrophilic (carbamate moiety) regions.[2][3] This duality allows for fine-tuning of solubility and permeability. It is also a weak acid, with a pKa of approximately 8.7, comparable to that of pyrocatechol (pKa = 9.2).[1]

-

Bioisosteric Mimicry: A key attribute of the BOA scaffold is its ability to act as a metabolically stable bioisostere for phenol and catechol moieties.[1][4][5] Phenolic and catecholic groups are susceptible to rapid in vivo metabolism, primarily through glucuronidation and sulfation, leading to poor pharmacokinetic profiles. The benzoxazolone ring mimics the electronic and steric properties of these groups while being less prone to such metabolic transformations.

-

Diverse Biological Activities: The inherent structural features of the BOA scaffold, including hydrogen bond donor and acceptor sites, enable it to interact with a wide array of biological targets.[2] This has led to the development of benzoxazolone-based compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][6]

The Rationale for Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound.[7][8] The objective is to retain the desired biological activity while improving other properties such as potency, selectivity, metabolic stability, and reducing toxicity.[9][10] The application of bioisosterism to the 2(3H)-benzoxazolone scaffold is driven by several key objectives:

-

Modulation of Physicochemical Properties: Altering the core scaffold can significantly impact properties like lipophilicity (LogP), acidity (pKa), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

-

Enhancement of Target Affinity and Selectivity: Subtle changes in the electronic distribution and steric profile of the scaffold can lead to more favorable interactions with the target protein, enhancing binding affinity and selectivity over off-target proteins.[1]

-

Improvement of Pharmacokinetic Profile: Replacing metabolically labile sites or introducing groups that alter metabolic pathways can lead to improved bioavailability and a more desirable pharmacokinetic profile.

-

Exploration of New Chemical Space: Bioisosteric replacement allows for the exploration of novel chemical scaffolds, potentially leading to the discovery of compounds with new or improved biological activities and the generation of new intellectual property.

Key Bioisosteres of the 2(3H)-Benzoxazolone Scaffold

Several heterocyclic ring systems have been successfully employed as bioisosteres for the 2(3H)-benzoxazolone core. The selection of a particular bioisostere is guided by the specific therapeutic target and the desired physicochemical and pharmacological properties.

2(3H)-Benzothiazolone

The replacement of the oxygen atom in the oxazolone ring with a sulfur atom yields 2(3H)-benzothiazolone. This is a classic example of a bioisosteric replacement that often retains the overall shape and electronic properties of the parent scaffold.[1][5]

-

Rationale: The sulfur atom is larger and less electronegative than oxygen, which can lead to altered bond angles, dipole moments, and hydrogen bonding capabilities. These modifications can influence receptor binding and pharmacokinetic properties.

-

Therapeutic Applications: 2(3H)-Benzothiazolone derivatives have shown promise as anticonvulsant agents.[11]

Benzoxazinone

The insertion of a methylene group into the oxazolone ring of BOA results in the benzoxazinone scaffold.[1]

-

Rationale: This ring expansion alters the geometry and conformational flexibility of the heterocyclic ring, which can impact how the molecule presents its pharmacophoric features to a biological target.

-

Therapeutic Applications: Benzoxazinone derivatives have been explored for a variety of therapeutic applications, leveraging the "privileged scaffold" concept.[1]

2-Oxindole

Replacing the oxygen atom with a methylene group gives 2-oxindole.

-

Rationale: This modification removes a hydrogen bond acceptor and alters the electronic nature of the ring system, which can be beneficial for targeting specific receptors where the original oxygen was not involved in a critical interaction or was a metabolic liability.

-

Therapeutic Applications: 2-Oxindole is a core scaffold in many kinase inhibitors and other therapeutic agents.

Benzimidazol-2-one

The substitution of the oxygen atom with a nitrogen atom results in benzimidazol-2-one.

-

Rationale: This introduces an additional hydrogen bond donor and alters the electronic properties of the heterocyclic ring. This can lead to new interactions with the biological target and potentially improve solubility.

-

Therapeutic Applications: Benzimidazol-2-one derivatives have been investigated for a wide range of biological activities.

The following diagram illustrates the structural relationship between the 2(3H)-benzoxazolone scaffold and its key bioisosteres.

Caption: Bioisosteric relationships of the 2(3H)-benzoxazolone scaffold.

Comparative Physicochemical Properties

The choice of a bioisostere is often guided by its ability to mimic or modulate the physicochemical properties of the parent scaffold. The following table provides a comparison of key properties for 2(3H)-benzoxazolone and some of its common bioisosteres.

| Scaffold | pKa | LogP (calculated) | Key Features |

| 2(3H)-Benzoxazolone | ~8.7[1] | ~1.3 | H-bond donor & acceptor, phenol mimic[1] |

| 2(3H)-Benzothiazolone | ~8.4 | ~1.7 | H-bond donor & acceptor, increased lipophilicity |

| Benzoxazinone | - | ~1.5 | Increased conformational flexibility |

| 2-Oxindole | ~10.4 | ~1.4 | H-bond donor, loss of H-bond acceptor |

| Benzimidazol-2-one | ~9.6 | ~0.8 | Two H-bond donors, increased polarity |

Note: LogP values are estimations and can vary based on the calculation method and substitution patterns.

Synthetic Strategies and Experimental Protocols

The synthesis of 2(3H)-benzoxazolone and its bioisosteres often starts from readily available ortho-substituted anilines. The following sections provide representative, step-by-step synthetic protocols.

General Synthesis of 2(3H)-Benzoxazolone

A common and efficient method for the synthesis of the 2(3H)-benzoxazolone core involves the reaction of 2-aminophenol with a carbonylating agent.

Workflow for the Synthesis of 2(3H)-Benzoxazolone: